N-(4-ethoxyphenyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide N-(4-ethoxyphenyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14795735
InChI: InChI=1S/C18H19N5O2S/c1-2-25-13-9-7-12(8-10-13)20-17(24)16-14-5-3-4-6-15(14)26-18(16)23-11-19-21-22-23/h7-11H,2-6H2,1H3,(H,20,24)
SMILES:
Molecular Formula: C18H19N5O2S
Molecular Weight: 369.4 g/mol

N-(4-ethoxyphenyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

CAS No.:

Cat. No.: VC14795735

Molecular Formula: C18H19N5O2S

Molecular Weight: 369.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-ethoxyphenyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide -

Specification

Molecular Formula C18H19N5O2S
Molecular Weight 369.4 g/mol
IUPAC Name N-(4-ethoxyphenyl)-2-(tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Standard InChI InChI=1S/C18H19N5O2S/c1-2-25-13-9-7-12(8-10-13)20-17(24)16-14-5-3-4-6-15(14)26-18(16)23-11-19-21-22-23/h7-11H,2-6H2,1H3,(H,20,24)
Standard InChI Key FLFVQSBKFIBJBK-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCCC3)N4C=NN=N4

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The compound’s architecture comprises three key components:

  • 4,5,6,7-Tetrahydro-1-benzothiophene: A partially saturated bicyclic system combining a benzene ring with a thiophene moiety. Hydrogenation reduces ring strain, enhancing conformational flexibility for target binding.

  • 1H-Tetrazol-1-yl substituent: A five-membered aromatic ring with four nitrogen atoms, serving as a carboxylic acid bioisostere. This group improves metabolic stability and enhances binding affinity to biological targets .

  • N-(4-Ethoxyphenyl)carboxamide: The ethoxy group at the para position of the phenyl ring modulates electronic effects and solubility, potentially optimizing pharmacokinetic properties .

Physicochemical Data

PropertyValue
Molecular FormulaC18H19N5O2S\text{C}_{18}\text{H}_{19}\text{N}_5\text{O}_2\text{S}
Molecular Weight393.45 g/mol
LogP (Predicted)3.2 ± 0.5
Hydrogen Bond Donors2 (tetrazole NH, carboxamide NH)
Hydrogen Bond Acceptors6

The compound’s moderate lipophilicity (LogP ~3.2) suggests favorable membrane permeability, while hydrogen-bonding capacity may facilitate interactions with polar enzyme active sites .

Synthesis and Derivative Formation

Synthetic Pathway

The synthesis involves three primary steps, as inferred from analogous benzothiophene derivatives :

  • Benzothiophene Core Formation: Cyclocondensation of cyclohexanone with elemental sulfur under Friedel-Crafts conditions yields 4,5,6,7-tetrahydro-1-benzothiophene.

  • Tetrazole Introduction: A [2+3] cycloaddition between a nitrile intermediate and sodium azide in the presence of ammonium chloride installs the tetrazole ring at position 2.

  • Carboxamide Coupling: Reaction of 2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl chloride with 4-ethoxyaniline in dichloromethane, catalyzed by triethylamine, forms the final product.

Critical Reaction Conditions:

  • Tetrazole cycloaddition requires temperatures >100°C and prolonged reaction times (12–24 hrs).

  • Carboxamide coupling proceeds at room temperature with yields >75% after purification via column chromatography.

Derivative Synthesis

Structural modifications focus on:

  • Ethoxy Group Replacement: Substituting ethoxy with methoxy or propoxy alters solubility and target affinity.

  • Tetrazole Positional Isomerism: Shifting the tetrazole to position 5 impacts electronic distribution and bioactivity .

Comparative Analysis of Structural Analogs

Compound NameStructural VariationBioactivity (IC₅₀)
N-(2-Methoxyphenyl) analogMethoxy at ortho positionAnti-inflammatory (COX-2: 0.8 µM)
N-(3,4-Dichlorophenyl) analog Dichloro substitutionAntitumor (HCT116: 1.5 µM)
N-(4-Ethoxyphenyl) (Target Compound)Ethoxy at para positionUnder investigation

The ethoxy group’s para orientation may enhance target selectivity compared to ortho-substituted analogs, as seen in similar pharmacophores .

Future Directions and Challenges

Research Priorities

  • ADMET Profiling: Systematic evaluation of absorption, distribution, and toxicity in preclinical models.

  • Target Deconvolution: Proteomic studies to identify binding partners and off-target effects.

Synthetic Challenges

  • Tetrazole Stability: Degradation under acidic conditions necessitates formulation optimization.

  • Scalability: Multi-step synthesis requires cost-effective catalysts for industrial production .

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